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Compound of Interest

8-Desmethoxy-8-fluoro
Compound Name:
Moxifloxacin

Cat. No.: B029483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-
Desmethoxy-8-fluoro Moxifloxacin, a derivative of the fourth-generation fluoroquinolone
antibiotic, Moxifloxacin. The replacement of the 8-methoxy group with a fluorine atom
significantly influences the molecule's electronic environment, which is reflected in its Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document outlines the
expected spectral characteristics, detailed experimental protocols for acquiring this data, and
logical workflows for structural elucidation.

Predicted Spectroscopic Data

While specific experimental data for 8-Desmethoxy-8-fluoro Moxifloxacin is not widely
published, we can predict the key spectral features based on the known data of Moxifloxacin
and other fluoroquinolone analogs.

Predicted *H and **C NMR Chemical Shifts

The following tables summarize the predicted *H and 13C NMR chemical shifts for 8-
Desmethoxy-8-fluoro Moxifloxacin. These predictions are based on the analysis of related
fluoroquinolone structures and the known effects of fluorine substitution on the quinolone core.

Table 1: Predicted *H NMR Chemical Shifts for 8-Desmethoxy-8-fluoro Moxifloxacin
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Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
H-2 8.6-8.8 S
H-5 7.7-79 d ~9
Cyclopropyl-H 1.0-14,35-37 m
Diazabicyclo-nonane
_ 1.8-4.2 m
ring protons
-COOH >14 brs

Table 2: Predicted 3C NMR Chemical Shifts for 8-Desmethoxy-8-fluoro Moxifloxacin

Carbon Predicted Chemical Shift (8, ppm)
C=0 (Ketone) 175-178

-COOH 165 - 168

Quinolone Ring Carbons 105 - 160

C-F 140 - 160 (with 1JCF coupling)
Diazabicyclo-nonane ring carbons 25-60

Cyclopropyl carbons 8-12,35-40

Predicted Mass Spectrometry Fragmentation

The molecular formula for 8-Desmethoxy-8-fluoro Moxifloxacin is C20H21F2NsOs3, with a
monoisotopic mass of 389.1551 g/mol .[1] Electrospray ionization (ESI) in positive mode is
expected to produce a prominent protonated molecule [M+H]* at m/z 390.1629. The
fragmentation pattern is predicted to be similar to that of Moxifloxacin, with characteristic losses

of small molecules.

Table 3: Predicted Key Mass Fragments for 8-Desmethoxy-8-fluoro Moxifloxacin
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m/z Predicted Fragment Description

390.1629 [M+H]* Protonated molecule
370.1523 [M+H - HF]* Loss of hydrogen fluoride
346.1518 [M+H - CO2]* Loss of carbon dioxide

Sequential loss of water and

328.1412 [M+H - H20 - CO2]* o
carbon dioxide
Fragmentation of the
261.0881 Quinolone core fragment diazabicyclo-nonane side

chain

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass
Spectrometry data for 8-Desmethoxy-8-fluoro Moxifloxacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H, 13C, and potentially *°F NMR spectra for the structural elucidation of 8-

Desmethoxy-8-fluoro Moxifloxacin.

Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:

e Dissolve approximately 5-10 mg of 8-Desmethoxy-8-fluoro Moxifloxacin in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCls, or D20 with appropriate pH adjustment).
The choice of solvent may affect the chemical shifts of exchangeable protons.[2]

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

e Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition Parameters:

e H NMR:

o Pulse sequence: Standard single-pulse experiment (e.g., zg30).

o Spectral width: Approximately 16 ppm.

o Acquisition time: 2-3 seconds.

o Relaxation delay: 2-5 seconds.

o Number of scans: 16 or higher for good signal-to-noise ratio.

e 13C NMR:

o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Spectral width: Approximately 220 ppm.

[¢]

Acquisition time: 1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

[e]

Number of scans: 1024 or higher due to the low natural abundance of :3C.

e F NMR:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: Sufficient to cover the expected chemical shift range of aromatic and
aliphatic fluorine.

o Proton decoupling may be applied to simplify the spectra.

Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra.

Perform baseline correction.

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

Integrate the *H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 8-Desmethoxy-8-
fluoro Moxifloxacin.

Instrumentation:

e A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

e Prepare a stock solution of 8-Desmethoxy-8-fluoro Moxifloxacin at a concentration of
approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL with a solvent mixture
compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for
positive ion mode).

Data Acquisition Parameters:

lonization Mode: Electrospray lonization (ESI), positive ion mode.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-120 °C.
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o Desolvation Temperature: 250-350 °C.

e Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to obtain a
comprehensive fragmentation spectrum. Select the protonated molecule [M+H]* as the

precursor ion.
Data Analysis:
« |dentify the protonated molecule [M+H]* in the full scan mass spectrum.
e Analyze the tandem mass (MS/MS) spectrum to identify characteristic fragment ions.

e Propose fragmentation pathways based on the observed neutral losses and the structure of
the molecule. The fragmentation of Moxifloxacin often involves losses of HF, H20, and CO..

[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and the predicted
fragmentation pathway of 8-Desmethoxy-8-fluoro Moxifloxacin.
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Caption: Experimental workflow for the spectral analysis of 8-Desmethoxy-8-fluoro
Moxifloxacin.
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Caption: Predicted ESI-MS/MS fragmentation pathway for 8-Desmethoxy-8-fluoro
Moxifloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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